2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the amine and methyl groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the 1,2,4-oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials, including energetic materials and fluorescent dyes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different properties and applications.
1,2,5-Oxadiazole: Known for its use in energetic materials.
1,3,4-Oxadiazole: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, oxadiazole ring, and amine functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3 |
InChI Key |
ORHFAVJIUVVIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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